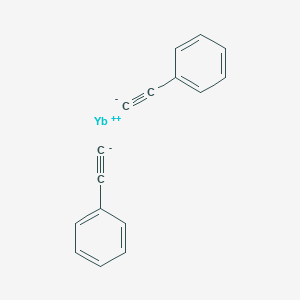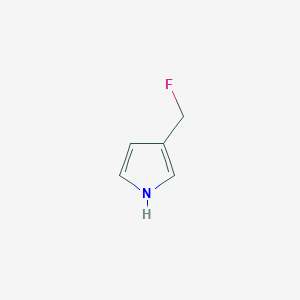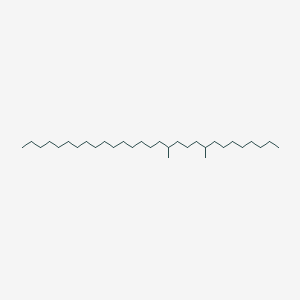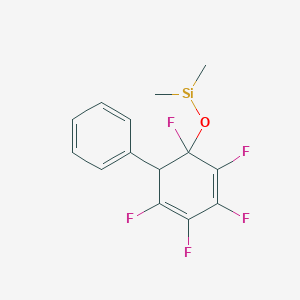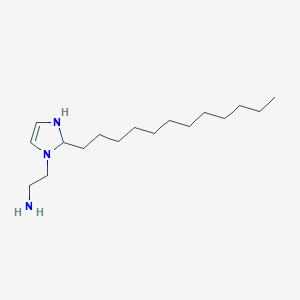
Acetic acid;propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;propane-1,3-diamine, also known as propane-1,3-diamine diacetate, is a compound formed by the combination of acetic acid and propane-1,3-diamine. Propane-1,3-diamine is a diamine with the formula C3H10N2, and acetic acid is a simple carboxylic acid with the formula CH3COOH. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amination of Acrylonitrile: Propane-1,3-diamine can be synthesized by the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile.
Direct Reaction: The compound can be prepared by the direct reaction of acetic acid with propane-1,3-diamine under controlled conditions to form the diacetate salt.
Industrial Production Methods
Industrial production of propane-1,3-diamine involves the large-scale amination of acrylonitrile followed by hydrogenation. The resulting propane-1,3-diamine is then reacted with acetic acid to form the diacetate salt. This process is carried out in reactors with precise temperature and pressure control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Condensation Reactions: Propane-1,3-diamine can undergo condensation reactions with carboxylic acids to form amides.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of amino groups.
Common Reagents and Conditions
Condensation with Carboxylic Acids: This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of amides.
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions often carried out in the presence of a base.
Major Products
Amides: Formed from the condensation of propane-1,3-diamine with carboxylic acids.
Substituted Amines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Building Blocks: Propane-1,3-diamine is used as a building block in the synthesis of heterocycles and coordination complexes.
Biology and Medicine
Antimicrobial Agents: Acetic acid is known for its antimicrobial properties and is used in treating infections.
Industry
Textile Finishing: Used in the synthesis of compounds for textile finishing.
Mechanism of Action
The mechanism of action of acetic acid;propane-1,3-diamine involves the interaction of its amino groups with various molecular targets. In condensation reactions, the amino groups react with carboxylic acids to form amides, which are stable and have various applications . The antimicrobial action of acetic acid is due to its ability to lower the pH and disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminopropane: Isomeric with propane-1,3-diamine but with amino groups on adjacent carbon atoms.
Ethylenediamine: Another diamine with two amino groups on adjacent carbon atoms.
Uniqueness
Propane-1,3-diamine is unique due to the positioning of its amino groups, which allows for specific reactivity and applications in the synthesis of heterocycles and coordination complexes .
Properties
CAS No. |
69112-70-5 |
|---|---|
Molecular Formula |
C7H18N2O4 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
acetic acid;propane-1,3-diamine |
InChI |
InChI=1S/C3H10N2.2C2H4O2/c4-2-1-3-5;2*1-2(3)4/h1-5H2;2*1H3,(H,3,4) |
InChI Key |
SNDGSXYUWAVQDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(CN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)
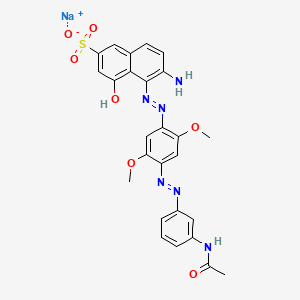
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)

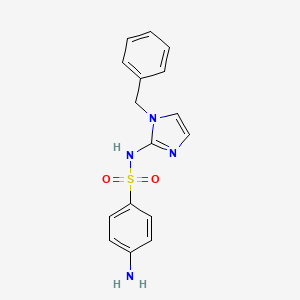
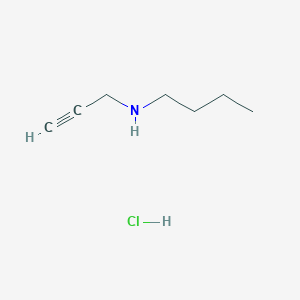
![3-[4-(Octadecyloxy)phenyl]propanoic acid](/img/structure/B14472652.png)
